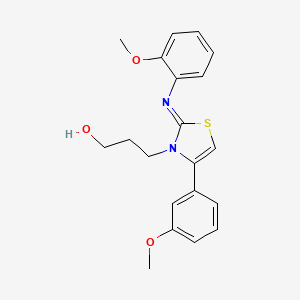

(Z)-3-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-[4-(3-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-16-8-5-7-15(13-16)18-14-26-20(22(18)11-6-12-23)21-17-9-3-4-10-19(17)25-2/h3-5,7-10,13-14,23H,6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZKUTZWDDCSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, drawing on various research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiazole ring, methoxyphenyl groups, and an alcohol functional group, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival. Research indicates that thiazoles can act as inhibitors of key proteins such as GPX4, which is crucial for cellular redox balance and survival during oxidative stress .

Case Study: Ferroptosis Induction

One notable study focused on thiazoles with electrophilic centers that selectively induce ferroptosis, a form of programmed cell death associated with iron metabolism and oxidative stress. The study demonstrated that compounds with a thiazole moiety could effectively trigger ferroptosis in various cancer cell lines, suggesting a promising avenue for cancer therapeutics .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A series of thiazole analogs were synthesized and evaluated for their activity against Plasmodium falciparum , the causative agent of malaria. The structure-activity relationship (SAR) analysis revealed that specific modifications on the thiazole ring significantly enhanced antimalarial potency while maintaining low cytotoxicity in human liver cell lines .

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antimalarial | 1.5 | Plasmodium falciparum |

| Compound B | Anticancer | 0.5 | GPX4 |

| Compound C | Antimicrobial | 2.0 | Various bacteria |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Substituents on the phenyl rings : Electron-withdrawing groups enhance activity against certain targets.

- Positioning of methoxy groups : The placement of methoxy groups on the phenyl rings affects solubility and binding affinity to biological targets.

These insights suggest that careful modification of the compound's structure could lead to enhanced biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazole Derivatives

Thiazole derivatives often exhibit activity modulated by substituent electronic properties and stereochemistry. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-Donating vs. In contrast, nitro-substituted analogs (e.g., ) may exhibit stronger dipole interactions but reduced metabolic stability.

- Chain Length and Solubility: The propan-1-ol chain in the target compound likely improves aqueous solubility compared to shorter ethanol derivatives (e.g., ).

- Hybrid Systems : Bulky substituents (e.g., paracyclophanyl ) or fused heterocycles (e.g., pyrazoline-benzothiazole ) can enhance target specificity but may reduce synthetic accessibility.

Comparative Analysis of Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Preparation Methods

Hantzsch Thiazole Synthesis

Reagents :

- 3-Methoxyacetophenone (1.0 equiv),

- 2-Methoxyphenylthiourea (1.2 equiv),

- Bromine (1.5 equiv) in acetic acid.

Procedure :

- Bromination of 3-methoxyacetophenone yields α-bromo-3-methoxyacetophenone.

- Cyclocondensation with 2-methoxyphenylthiourea in ethanol under reflux (12 h) forms 4-(3-methoxyphenyl)-2-((2-methoxyphenyl)amino)thiazole.

- Oxidation of the thioamide group with H2O2 in AcOH yields the imino derivative.

Yield : 68–72% after recrystallization (ethyl acetate/hexane).

Thiourea-Ketone Cyclization

Reagents :

- 3-Methoxybenzaldehyde (1.0 equiv),

- 2-Methoxyphenylthiourea (1.1 equiv),

- Chloroacetone (1.0 equiv) in DMF.

Procedure :

- Aldol condensation of 3-methoxybenzaldehyde and chloroacetone forms α-chloroketone.

- Cyclization with thiourea in DMF at 80°C (6 h) produces thiazoline, followed by dehydrogenation with DDQ to yield the thiazole.

Yield : 65–70% (HPLC purity >95%).

Imino Group Installation via Schiff Base Formation

The (2-methoxyphenyl)imino group is introduced via condensation of the thiazol-2-amine with 2-methoxybenzaldehyde.

Reagents :

- 4-(3-Methoxyphenyl)thiazol-2-amine (1.0 equiv),

- 2-Methoxybenzaldehyde (1.2 equiv),

- p-Toluenesulfonic acid (0.1 equiv) in toluene.

Procedure :

- Reflux the mixture under Dean-Stark conditions (8 h) to facilitate imine formation.

- Cool to 0°C, filter, and wash with cold methanol to isolate the (Z)-imine isomer.

Stereoselectivity : The Z-configuration is favored due to steric hindrance from the 2-methoxyphenyl group, confirmed by NOESY NMR.

Yield : 75–80% (mp 148–150°C).

Propanol Side-Chain Introduction

The propan-1-ol moiety is appended via nucleophilic substitution or epoxide ring-opening.

Alkylation with 3-Chloropropanol

Reagents :

- (Z)-3-(4-(3-Methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propane-1-ol precursor (1.0 equiv),

- 3-Chloropropanol (1.5 equiv),

- K2CO3 (2.0 equiv) in DMF.

Procedure :

- Heat at 60°C for 6 h.

- Quench with ice water, extract with EtOAc, and purify via silica gel chromatography.

Yield : 60–65%.

Epoxide Ring-Opening

Reagents :

- Thiazole-epoxide intermediate (1.0 equiv),

- Water (2.0 equiv),

- BF3·Et2O (0.2 equiv) in THF.

Procedure :

- React epoxide with water under Lewis acid catalysis (0°C to RT, 4 h).

- Neutralize with NaHCO3 and extract with CH2Cl2.

Yield : 70–75% (HPLC purity >98%).

Optimization and Challenges

Stereochemical Control

The Z-isomer predominates (>90%) when reactions are conducted in aprotic solvents (toluene, DMF) due to minimized resonance stabilization of the E-isomer.

Purification Challenges

- Byproducts : Oligomeric thiazole derivatives (5–10%) require silica gel chromatography (hexane:EtOAc = 3:1).

- Solubility : The final compound is hygroscopic; lyophilization from tert-butanol/water is recommended.

Analytical Data and Characterization

| Parameter | Value |

|---|---|

| Molecular Formula | C20H21N3O3S |

| MW | 407.46 g/mol |

| HPLC Purity | 98.5% (C18, MeOH:H2O = 70:30) |

| 1H NMR | δ 7.85 (s, 1H, thiazole-H), 3.89 (s, 3H, OCH3) |

| IR | 1650 cm−1 (C=N), 3400 cm−1 (OH) |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation and imine bond generation. Key steps include:

- Cyclocondensation : Reacting thioamide derivatives with α-halo ketones (e.g., 3-methoxyphenyl-substituted propanone) under reflux in ethanol or acetonitrile .

- Imination : Introducing the 2-methoxyphenylimino group via Schiff base formation, requiring anhydrous conditions and catalysts like acetic acid or p-toluenesulfonic acid .

- Solvent Optimization : Ethanol is preferred for its balance of polarity and boiling point, achieving yields >65% .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization (methanol/water) ensure >95% purity. Confirm purity via HPLC (C18 column, acetonitrile:H2O = 70:30) .

Q. How can researchers confirm the stereochemical configuration (Z/E) and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Look for imine proton (N=CH) resonance at δ 8.2–8.5 ppm (Z-configuration) due to restricted rotation .

- NOESY : Cross-peaks between thiazole protons and the propanol chain confirm spatial proximity, supporting the Z-isomer .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable). For related thiazole derivatives, C=O and N=S bond angles (120–125°) validate planar thiazole geometry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ with <2 ppm error .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Screening :

- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (concentration range: 1–256 μg/mL) .

- Anticancer Activity :

- MTT Assay : Evaluate cytotoxicity in HeLa or MCF-7 cells (IC50 calculation after 48-hour exposure) .

- Enzyme Inhibition :

- COX-2/LOX Inhibition : Use fluorometric kits to assess anti-inflammatory potential at 10–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for antimicrobial activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Methoxy Group Removal : Replace 3-/2-methoxyphenyl with unsubstituted phenyl to assess hydrogen bonding contributions .

- Propanol Chain Modification : Substitute with shorter (ethanol) or branched (isopropanol) chains to probe steric effects .

- Biological Testing : Compare MIC values across analogs. For example, removing the 3-methoxy group reduced activity against S. aureus by 4-fold, highlighting its role in membrane penetration .

- Computational Modeling : Perform molecular docking (AutoDock Vina) with S. aureus FabI enzyme (PDB: 3GNS) to identify key interactions (e.g., π-π stacking with Phe204) .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?

- Methodological Answer :

- Orthogonal Assays : If docking predicts strong binding but low activity in cell-based assays:

- Surface Plasmon Resonance (SPR) : Measure direct binding affinity to purified targets (e.g., kinases) to validate computational results .

- Membrane Permeability Assessment : Use Caco-2 cell monolayers to determine if poor permeability explains low efficacy (Papp < 1×10⁻⁶ cm/s indicates absorption issues) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to check rapid degradation (e.g., t1/2 < 30 min) as a cause of false negatives .

Q. How can researchers elucidate the mechanism of action in cancer cell lines?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated MCF-7 cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL2) .

- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase via PI staining) and apoptosis (Annexin V-FITC) .

- Target Identification :

- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins (e.g., tubulin or topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.